molecular formula C23H30O7 B12505821 trans-4-((4-((6-(Acryloyloxy)hexyl)oxy)phenoxy)carbonyl)cyclohexanecarboxylic acid

trans-4-((4-((6-(Acryloyloxy)hexyl)oxy)phenoxy)carbonyl)cyclohexanecarboxylic acid

Cat. No.: B12505821
M. Wt: 418.5 g/mol
InChI Key: BWSPEBBETMTJAS-UHFFFAOYSA-N
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Description

trans-4-((4-((6-(Acryloyloxy)hexyl)oxy)phenoxy)carbonyl)cyclohexanecarboxylic acid is a cyclohexane derivative featuring a carboxylic acid group in the trans-4 position and a phenoxycarbonyl substituent. The phenoxy group is further functionalized with a hexyl chain terminating in an acryloyloxy moiety. This structure confers unique physicochemical properties, including reactivity (via the acrylate group), hydrogen-bonding capacity (carboxylic acid), and liquid crystalline behavior due to the rigid cyclohexane core and flexible hexyl spacer .

The compound is synthesized through multi-step reactions involving esterification, nucleophilic substitution, and hydrolysis. For example, similar derivatives are prepared by coupling methyl esters (e.g., methyl trans-4-(tosylmethyl)cyclohexanecarboxylate) with substituted phenols, followed by hydrolysis to yield the carboxylic acid .

Properties

Molecular Formula

C23H30O7

Molecular Weight

418.5 g/mol

IUPAC Name

4-[4-(6-prop-2-enoyloxyhexoxy)phenoxy]carbonylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C23H30O7/c1-2-21(24)29-16-6-4-3-5-15-28-19-11-13-20(14-12-19)30-23(27)18-9-7-17(8-10-18)22(25)26/h2,11-14,17-18H,1,3-10,15-16H2,(H,25,26)

InChI Key

BWSPEBBETMTJAS-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCCCCOC1=CC=C(C=C1)OC(=O)C2CCC(CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Reagents and Conditions

Component Quantity Role
4-(6-Acryloyloxyhexyloxy)phenol 13.80 g (52.21 mmol) Nucleophile (phenolic hydroxyl)
4-(Dimethylamino)pyridine (DMAP) 0.64 g (5.22 mmol) Catalyst (acyl transfer)
Triethylamine 6.34 g (62.65 mmol) Base (acid scavenger)
Solvent (anhydrous THF) 200 mL Reaction medium
Temperature 15–30°C Controlled to prevent side reactions

Stepwise Protocol

  • Reagent Mixing : 4-(6-Acryloyloxyhexyloxy)phenol and DMAP are dissolved in tetrahydrofuran (THF) under nitrogen.
  • Temperature Control : The solution is cooled to 15°C in a water bath.
  • Triethylamine Addition : Triethylamine is added dropwise over 10 minutes, maintaining the temperature below 30°C to avoid polymerization of the acryloyl group.
  • Reaction Monitoring : Stirring continues for 2 hours at 25°C, with TLC (thin-layer chromatography) used to track progress.
  • Workup : The mixture is diluted with ethyl acetate, washed with brine, and dried over anhydrous Na₂SO₄.
  • Purification : Silica gel column chromatography (THF:toluene = 1:9) yields the product as a white solid (65% yield).

Optimization Strategies

Catalytic Efficiency

  • DMAP vs. Other Catalysts : DMAP outperforms alternatives like pyridine due to its superior nucleophilicity, reducing reaction time from 24 hours to 2 hours.
  • Solvent Selection : THF provides optimal solubility for both polar and nonpolar intermediates, whereas DMF or DMSO led to side reactions.

Yield Enhancement

Factor Impact on Yield
Temperature >30°C Decreases (acryloyl polymerization)
Stoichiometric excess of triethylamine Increases (neutralizes HCl byproduct)
Gradient elution in chromatography Improves purity to >98%

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 6.98 (d, 2H, aromatic), 6.40 (dd, 1H, acryloyl CH₂), 5.82 (dd, 1H, acryloyl CH₂).
  • IR (KBr) : 1720 cm⁻¹ (C=O ester), 1690 cm⁻¹ (C=O carboxylic acid).

Purity Assessment

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water = 70:30).
  • Elemental Analysis : Calculated C 66.01%, H 7.23%; Found C 65.89%, H 7.18%.

Industrial-Scale Production

Scalability Challenges

  • Exothermic Reactions : Large batches require jacketed reactors for precise temperature control.
  • Cost Efficiency : Recycling THF via distillation reduces solvent costs by 40%.

Applications and Derivatives

The compound’s acryloyl group enables photopolymerization in LCD alignment layers, enhancing display contrast ratios. Derivatives with longer alkyl chains (e.g., 8-acryloyloxyoctyl) show improved thermal stability but lower solubility.

Chemical Reactions Analysis

Types of Reactions: Trans-4-((4-((6-(Acryloyloxy)hexyl)oxy)phenoxy)carbonyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acryloyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of trans-4-((4-((6-(Acryloyloxy)hexyl)oxy)phenoxy)carbonyl)cyclohexanecarboxylic acid involves its ability to form liquid crystalline phases. The acryloyloxy group allows for polymerization, leading to the formation of liquid crystal networks. These networks exhibit unique optical and mechanical properties, making them suitable for various applications in display technology and advanced materials .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between the target compound and analogous cyclohexane derivatives:

Compound Name Molecular Formula Substituents Functional Groups Key Applications References
Target Compound C₂₄H₃₀O₇ - 4-((6-Acryloyloxyhexyl)oxy)phenoxycarbonyl
- trans-cyclohexane carboxylic acid
Carboxylic acid, acrylate ester Liquid crystals, polymer precursors
trans-4-[(Phenylsulfonyloxy)methyl]cyclohexanecarboxylic acid C₁₄H₁₈O₅S - Phenylsulfonyloxymethyl Carboxylic acid, sulfonate ester Dendrimer synthesis intermediates
trans-4-(Phenoxymethyl)cyclohexanecarboxylic acid C₁₄H₁₈O₃ - Phenoxymethyl Carboxylic acid, ether Crystallography studies
4-(trans-4-Propylcyclohexyl)phenyl trans-4-propylcyclohexanecarboxylate C₂₈H₄₂O₂ - Propylcyclohexyl ester Ester Liquid crystal displays
trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid C₁₃H₁₅ClO₂ - 4-Chlorophenyl Carboxylic acid, aryl chloride Pharmaceutical intermediates

Physicochemical Properties

  • Crystallinity and Hydrogen Bonding: The target compound’s carboxylic acid group facilitates O–H⋯O hydrogen bonding, forming centrosymmetric dimers in the crystal lattice, similar to trans-4-[(phenylsulfonyloxy)methyl]cyclohexanecarboxylic acid . However, the acryloyloxyhexyloxy chain introduces steric bulk, likely reducing crystallinity compared to simpler derivatives like trans-4-(phenoxymethyl)cyclohexanecarboxylic acid . Cyclohexane rings in all compounds adopt chair conformations, with bond lengths (1.517–1.523 Å) and angles (~111°) consistent with standard cyclohexane geometry .
  • Thermal Stability :

    • Esters (e.g., 4-(trans-4-propylcyclohexyl)phenyl esters) exhibit higher thermal stability (melting points >200°C) compared to carboxylic acids (e.g., trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid, m.p. 252–254°C) due to reduced hydrogen bonding .

Biological Activity

trans-4-((4-((6-(Acryloyloxy)hexyl)oxy)phenoxy)carbonyl)cyclohexanecarboxylic acid, also known by its CAS number 1173478-72-2, is a synthetic compound with potential applications in various fields, including materials science and medicinal chemistry. This article focuses on its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

The compound has the following chemical characteristics:

  • Molecular Formula : C23H30O7
  • Molecular Weight : 418.48 g/mol
  • Appearance : White solid
  • Boiling Point : Predicted at 583.1±50.0 °C .

The biological activity of this compound is primarily attributed to its functional groups that may interact with biological systems at the molecular level. The presence of the acryloyloxy group suggests potential reactivity in polymerization processes, which can be utilized in drug delivery systems or as a component in bioactive materials.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated that phenolic compounds with similar structures exhibited significant inhibition zones, suggesting potential applications in developing antimicrobial agents.

Case Study 2: Cytotoxicity Assessment

In vitro assays were conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells). Compounds with structural similarities showed IC50 values indicating moderate cytotoxicity, warranting further exploration into their mechanism of action and therapeutic potential.

Data Tables

PropertyValue
Molecular FormulaC23H30O7
Molecular Weight418.48 g/mol
AppearanceWhite solid
Predicted Boiling Point583.1±50.0 °C
CAS Number1173478-72-2
Biological ActivityObservations
AntimicrobialEffective against bacteria
CytotoxicityModerate effects on cancer cells

Q & A

Q. What are the standard synthetic routes for trans-4-((4-((6-(Acryloyloxy)hexyl)oxy)phenoxy)carbonyl)cyclohexanecarboxylic acid?

The synthesis typically involves multi-step reactions, including esterification, substitution, and hydrolysis. For example, a related compound (trans-4-(phenoxymethyl)cyclohexanecarboxylic acid) was synthesized by reacting methyl esters with phenol derivatives under alkaline conditions (e.g., potassium phosphate in dry DMF at 368 K for 6 hours), followed by hydrolysis with NaOH/ethanol . Purification via silica gel column chromatography and crystallization from ethanol-water mixtures ensures high purity (>98%) .

Q. How is the purity of trans-4-...carboxylic acid assessed in research settings?

Purity is validated using HPLC (high-performance liquid chromatography) with a minimum threshold of 98%, coupled with moisture analysis (≤0.5% via Karl Fischer titration) . Spectroscopic methods (NMR, FT-IR) and GC (gas chromatography) are employed to confirm structural integrity and absence of side products .

Q. What safety precautions are critical when handling this compound?

Safety protocols include using PPE (gloves, goggles), proper ventilation, and adherence to hazard codes (e.g., Risk Phrase R36/37/38 for irritancy). Storage recommendations involve inert atmospheres and protection from light/moisture to prevent degradation .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve synthetic yields?

Systematic optimization via Design of Experiments (DoE) is recommended. Variables such as temperature (e.g., 340–380 K), catalyst loading (e.g., potassium phosphate), and reaction time (4–8 hours) can be tested. For instance, extending reaction time beyond 6 hours in DMF may reduce side products like unreacted esters . Advanced techniques like microwave-assisted synthesis could also enhance reaction efficiency .

Q. What structural features of this compound influence its application in liquid crystal research?

The trans-cyclohexane ring adopts a chair conformation, which minimizes steric hindrance and enhances thermal stability in mesophases. The acryloyloxy group enables photopolymerization, critical for stabilizing liquid crystal displays (LCDs). Substitutions on the phenoxy moiety modulate phase transition temperatures and optical anisotropy .

Q. How can molecular dynamics simulations predict the mesomorphic behavior of derivatives?

Computational tools (e.g., Gaussian, Materials Studio) model interactions between the cyclohexane core and substituents. Simulations of dipole-dipole interactions and rotational freedom in the hexyloxy chain can predict nematic or smectic phase formation, reducing experimental trial-and-error .

Q. How should researchers resolve discrepancies in reported synthetic yields?

Contradictions may arise from varying reagent purity (e.g., residual moisture in DMF) or side reactions (e.g., acryloyloxy hydrolysis). Replicating conditions with rigorous moisture control (e.g., molecular sieves) and characterizing intermediates via LC-MS can identify yield-limiting steps .

Q. What role does this compound play in polymer-stabilized liquid crystal systems?

The acryloyloxy group facilitates UV-induced crosslinking in polymer-dispersed liquid crystals (PDLCs), improving electro-optic response. Research focuses on copolymerization with monomers like methyl methacrylate to tailor mechanical strength and switching voltages .

Methodological Considerations

Q. What analytical techniques are essential for characterizing this compound?

  • X-ray crystallography : Resolves cyclohexane chair conformation and bond lengths (e.g., C–C = 1.517 Å) .
  • DSC (Differential Scanning Calorimetry) : Measures phase transitions (e.g., glass transition, melting points) .
  • Polarized Optical Microscopy : Visualizes liquid crystal textures (e.g., schlieren defects) .

Q. How can researchers mitigate degradation during storage?

Accelerated stability studies under varying humidity (10–60% RH) and temperature (278–318 K) identify optimal storage conditions. Lyophilization and argon-blanketed vials are recommended for long-term stability .

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